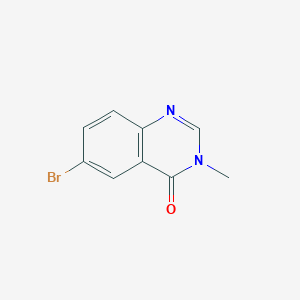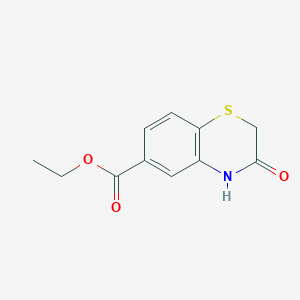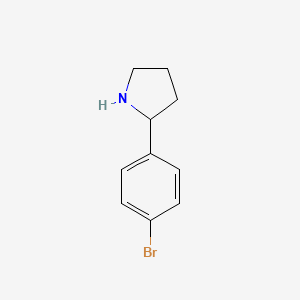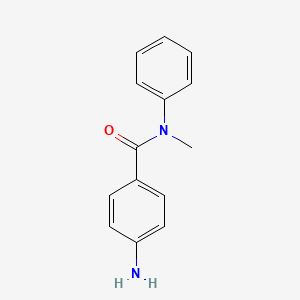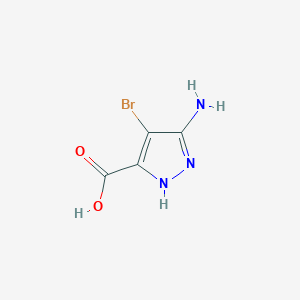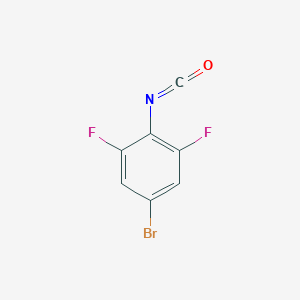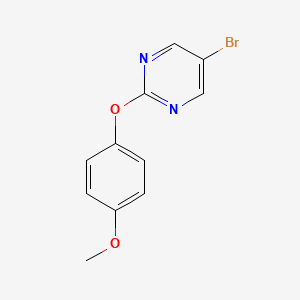
5-Bromo-2-(4-methoxyphenoxy)pyrimidine
Descripción general
Descripción
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been used in the synthesis of Macitentan, a potent dual endothelin receptor antagonist .
Synthesis Analysis
The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine and its derivatives often involves multi-step reactions . For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C11H9BrN2O2 .Chemical Reactions Analysis
5-Bromo-2-(4-methoxyphenoxy)pyrimidine can undergo various chemical reactions. For instance, it has been studied for its reactivity with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Aplicaciones Científicas De Investigación
General Use of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 . It is used for proteomics research .
Application in On-Surface Synthesis
- Summary of the Application : The compound has been used in coordination reactions for on-surface synthesis .
- Methods of Application or Experimental Procedures : The synthesis of a related compound, 5-(2-(4-bromophenyl)ethynyl)pyrimidine, was carried out under nitrogen or argon with dry solvent, distilled under anhydrous conditions . The reaction involved 5-bromopyrimidine and 1-bromo-4-ethynylbenzene . The synthesis was performed using a CEM Discover 300 W multimode microwave, in 35 mL vessels, at constant power .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
Direcciones Futuras
The future directions for research on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine could involve further exploration of its potential applications in medicinal chemistry, particularly in the synthesis of novel potent dual endothelin receptor antagonists . Additionally, more studies could be conducted to fully understand its chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJWLTUHCUAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404076 | |
| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxyphenoxy)pyrimidine | |
CAS RN |
69033-87-0 | |
| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



